molecular formula C21H18F3N3O5 B2992722 (E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173410-56-4

(E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2992722
CAS No.: 1173410-56-4
M. Wt: 449.386
InChI Key: LUUCNZFOBBVOCI-RUDMXATFSA-N
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Description

(E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H18F3N3O5 and its molecular weight is 449.386. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O5/c1-29-15-10-12(11-16(30-2)18(15)31-3)4-9-17(28)25-20-27-26-19(32-20)13-5-7-14(8-6-13)21(22,23)24/h4-11H,1-3H3,(H,25,27,28)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUCNZFOBBVOCI-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds known for their broad-spectrum biological activities. They have been reported to exhibit anticancer , antioxidant , antimicrobial , and anti-inflammatory properties. The incorporation of trifluoromethyl groups enhances their lipophilicity and biological activity, making them valuable in drug discovery .

Anticancer Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colon cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound 1HeLa10.5
Compound 2HT-295.0
Compound 3MCF-78.3

The mechanisms through which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Key Enzymes : Many oxadiazoles inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression .
  • Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells by activating apoptotic pathways .
  • Cell Cycle Arrest : Some studies indicate that oxadiazoles can cause cell cycle arrest at various phases, preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. The presence of specific substituents can enhance or diminish their efficacy:

  • Trifluoromethyl Group : This group increases lipophilicity and biological activity.
  • Aromatic Substituents : Modifications on the phenyl rings can lead to variations in potency against different cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityExample Compound
TrifluoromethylIncreases potencyCompound A
Methoxy GroupModerate activityCompound B
Halogen SubstituentVariable effectsCompound C

Case Study 1: Inhibition of Mpro Enzyme

A recent study focused on a derivative similar to our compound showed promising results as an inhibitor of the SARS-CoV-2 Mpro enzyme. The compound exhibited an IC50 value of 46 µM, indicating potential for antiviral applications . Molecular docking studies revealed specific interactions with active site residues, suggesting a well-defined binding mechanism.

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of oxadiazole derivatives. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro. This property may contribute to their anticancer effects by protecting normal cells from oxidative damage during treatment .

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